Cas no 2228213-10-1 (tert-butyl N-{5-1-(aminooxy)propan-2-yl-2-hydroxyphenyl}carbamate)

tert-butyl N-{5-1-(aminooxy)propan-2-yl-2-hydroxyphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{5-1-(aminooxy)propan-2-yl-2-hydroxyphenyl}carbamate
- 2228213-10-1
- tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate
- EN300-1874400
-
- Inchi: 1S/C14H22N2O4/c1-9(8-19-15)10-5-6-12(17)11(7-10)16-13(18)20-14(2,3)4/h5-7,9,17H,8,15H2,1-4H3,(H,16,18)
- InChI Key: HLYGQIKQBNRLQH-UHFFFAOYSA-N
- SMILES: O(C(NC1=C(C=CC(=C1)C(C)CON)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 282.15795719g/mol
- Monoisotopic Mass: 282.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 93.8Ų
tert-butyl N-{5-1-(aminooxy)propan-2-yl-2-hydroxyphenyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874400-0.1g |
tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate |
2228213-10-1 | 0.1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1874400-5.0g |
tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate |
2228213-10-1 | 5g |
$4517.0 | 2023-06-01 | ||
Enamine | EN300-1874400-10.0g |
tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate |
2228213-10-1 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1874400-1.0g |
tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate |
2228213-10-1 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1874400-5g |
tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate |
2228213-10-1 | 5g |
$4517.0 | 2023-09-18 | ||
Enamine | EN300-1874400-2.5g |
tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate |
2228213-10-1 | 2.5g |
$3051.0 | 2023-09-18 | ||
Enamine | EN300-1874400-0.05g |
tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate |
2228213-10-1 | 0.05g |
$1308.0 | 2023-09-18 | ||
Enamine | EN300-1874400-0.25g |
tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate |
2228213-10-1 | 0.25g |
$1432.0 | 2023-09-18 | ||
Enamine | EN300-1874400-10g |
tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate |
2228213-10-1 | 10g |
$6697.0 | 2023-09-18 | ||
Enamine | EN300-1874400-0.5g |
tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate |
2228213-10-1 | 0.5g |
$1495.0 | 2023-09-18 |
tert-butyl N-{5-1-(aminooxy)propan-2-yl-2-hydroxyphenyl}carbamate Related Literature
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
Additional information on tert-butyl N-{5-1-(aminooxy)propan-2-yl-2-hydroxyphenyl}carbamate
tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate: A Comprehensive Overview
The compound with CAS No. 2228213-10-1, commonly referred to as tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is notable for its unique structural features and potential applications in drug development. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the context of targeted drug delivery and pro-drug strategies.
The molecular structure of tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate is characterized by a phenolic group, an amino-oxy substituent, and a tert-butyl carbamate moiety. These functional groups contribute to its versatility in chemical reactions and biological interactions. The phenolic group, for instance, can act as a hydrogen bond donor, enhancing its solubility in polar solvents. Meanwhile, the amino-oxy group introduces additional complexity to the molecule, potentially influencing its pharmacokinetic properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various methodologies, including nucleophilic substitution and coupling reactions, to construct the molecule with high precision. One notable approach involves the use of microwave-assisted synthesis, which has significantly reduced reaction times while maintaining product purity. This has made the compound more accessible for further studies in biological systems.
In terms of applications, tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate has shown promise as a precursor in the development of bioisosteric replacements. By modifying specific functional groups within its structure, researchers can tailor its properties to suit diverse therapeutic needs. For instance, modifications to the amino-oxy group have been explored to enhance its ability to interact with specific biological targets, such as enzymes or receptors.
The compound's role in drug delivery systems is another area of active investigation. Its ability to form stable conjugates with other bioactive molecules makes it a valuable tool in designing site-specific drug delivery systems. Recent studies have demonstrated its potential as a carrier for anti-cancer agents, where it can be engineered to release drugs at specific sites within the body, minimizing systemic toxicity.
Beyond its synthetic and application-oriented studies, tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate has also been subjected to extensive computational modeling. Advanced techniques such as molecular docking and dynamics simulations have provided insights into its interactions with biological macromolecules. These studies have revealed that the compound exhibits favorable binding affinities towards certain protein targets, suggesting its potential as a lead compound in drug discovery.
In conclusion, tert-butyl N-{5-[1-(aminooxy)propan-2-yl]-2-hydroxyphenyl}carbamate (CAS No. 2228213-10-1) stands out as a versatile and intriguing molecule with multifaceted applications in chemical research and pharmaceutical development. Its unique structure, coupled with recent advancements in synthetic methods and computational analysis, positions it as a valuable asset in the pursuit of innovative therapeutic solutions.
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